molecular formula C8H8N2O B106515 1H-Benzimidazole-1-methanol CAS No. 19541-99-2

1H-Benzimidazole-1-methanol

Cat. No. B106515
CAS RN: 19541-99-2
M. Wt: 148.16 g/mol
InChI Key: IWCRZZKSGBFRSJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-methanol is a heterocyclic aromatic organic compound. This bicyclic compound consists of fused rings of benzene and imidazole . It is a key component in functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Benzimidazole derivatives have been synthesized in various ways. For instance, a process involving the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent has been reported . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

The 1H-Benzimidazole-1-methanol molecule contains a total of 20 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, and 1 Imidazole .


Chemical Reactions Analysis

Benzimidazoles have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .


Physical And Chemical Properties Analysis

1H-Benzimidazole-1-methanol has a molecular formula of C8H8N2O . Further physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the search results.

Scientific Research Applications

Pharmacology: Antimicrobial Agents

1H-Benzimidazol-1-ylmethanol derivatives have been studied for their potential as antimicrobial agents. The benzimidazole core is known to possess broad-spectrum pharmacological properties, including antibacterial effects . Researchers have synthesized various benzimidazole derivatives, some of which have shown promising bioactivity against numerous ailments . These compounds are particularly significant as chemotherapeutic agents in diverse clinical conditions due to their structural similarity to naturally occurring biomolecules .

Material Science: Advanced Functional Materials

In material science, 1H-Benzimidazol-1-ylmethanol serves as a precursor for creating advanced functional materials. Its derivatives can be incorporated into polymers or coatings to enhance material properties such as thermal stability and chemical resistance . The compound’s ability to form stable heterocyclic structures makes it valuable for developing new materials with specific desired characteristics.

Chemical Synthesis: Heterocyclic Compound Formation

1H-Benzimidazol-1-ylmethanol is crucial in the synthesis of heterocyclic compounds. It is involved in reactions that form benzimidazole derivatives, which are a class of compounds with a wide range of bioactivities, including anticancer and antihypertensive activities . The synthesis of these derivatives has attracted much attention due to their therapeutic potential and the need for novel methods of production.

Biochemistry: Enzyme Inhibition

In biochemistry, 1H-Benzimidazol-1-ylmethanol derivatives are explored for their role in enzyme inhibition. They have been found to interact with enzymes like acetylcholinesterase, which is involved in nerve signal transmission. Inhibiting such enzymes can be beneficial in treating neuromuscular disorders like Alzheimer’s disease .

Industrial Applications: Pharmaceutical Development

The benzimidazole moiety, to which 1H-Benzimidazol-1-ylmethanol is related, is frequently used in pharmaceutical development. Many drugs on the market contain benzimidazole derivatives, which are used for a variety of treatments, including antiviral, antihypertensive, and anthelmintic therapies .

Environmental Applications: Nanoparticle Research

1H-Benzimidazol-1-ylmethanol is also relevant in environmental applications, particularly in the study of nanoparticles. Nanoparticles have a wide range of uses, and their potential environmental impact is an area of active research. Studies on bioaccumulation and human risk assessment of nanoparticles in aquaculture species are examples of how this compound’s derivatives could be applied in environmental science .

Safety and Hazards

Based on the safety data sheet of a similar compound, 1H-Benzimidazole-2-methanol, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name

benzimidazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCRZZKSGBFRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173214
Record name 1H-Benzimidazole-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-1-methanol

CAS RN

19541-99-2
Record name 1H-Benzimidazole-1-methanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-1,3-benzodiazol-1-yl)methanol
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Record name 1H-Benzimidazole-1-methanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Formaldehyde (37% in water, 1 mL, 13.3 mmol) was added to a solution of 1H-benzo[d]imidazole (1.57 g, 13.3 mmol) in THF (60 ml). After 10 minutes, the solvent was removed and dried to give 1H-benzo[d]imidazol-1-ylmethanol as a brown solid which was used without any further purification. 1H NMR (DMSO-d6) δ 5.60 (d, J=7.09 Hz, 2H), 6.70 (m, 1H), 7.25 (m, 2H), 7.65 (d, J=9.13 Hz, 2H), 8.26 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the combination of 1H-Benzimidazole-1-methanol and SDS improve antifungal activity?

A: The synergistic effect observed when combining 1H-Benzimidazole-1-methanol with SDS stems from their impact on Candida cells. [] SDS, a surfactant, likely alters the fungal cell membrane permeability, allowing for increased intracellular influx of 1H-Benzimidazole-1-methanol. [] This enhanced uptake likely contributes to the improved antifungal efficacy observed in the studies.

Q2: Is there evidence of 1H-Benzimidazole-1-methanol impacting Candida cell membrane integrity?

A: Yes, the research observed an increased release of cellular material and a higher influx of crystal violet dye in Candida cells treated with the combination of 1H-Benzimidazole-1-methanol and SDS. [] These findings strongly suggest that the combination compromises the integrity of the fungal cell membrane. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.